5-(4-Aminophenoxy)nicotinic acid methyl ester
Description
Properties
IUPAC Name |
methyl 5-(4-aminophenoxy)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-17-13(16)9-6-12(8-15-7-9)18-11-4-2-10(14)3-5-11/h2-8H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPJUUNCUKYHSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenoxy)nicotinic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid and 4-aminophenol as the primary starting materials.
Esterification: Nicotinic acid is first esterified to form nicotinic acid methyl ester. This is usually achieved by reacting nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Nucleophilic Substitution: The esterified nicotinic acid is then subjected to nucleophilic substitution with 4-aminophenol. This reaction is typically carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of the hydroxyl group with the aminophenoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pressures, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-(4-Aminophenoxy)nicotinic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group or reduce other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Bases like potassium carbonate (K2CO3) or acids like hydrochloric acid (HCl) are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
5-(4-Aminophenoxy)nicotinic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Aminophenoxy)nicotinic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The aminophenoxy group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Methyl 5-[(4-aminophenyl)oxy]pyridine-3-carboxylate
- CAS Number : 284462-58-4
- Molecular Formula : C₁₄H₁₄N₂O₄
- Molecular Weight : 274.27 g/mol
This compound is a nicotinic acid methyl ester derivative featuring a 4-aminophenoxy substituent at the pyridine ring's 5-position. It is primarily utilized as a synthetic intermediate in pharmaceuticals and organic chemistry research, with documented applications in drug discovery and polymer synthesis .
Comparison with Similar Compounds
Structural Analogs and Key Properties
The table below highlights structural analogs of 5-(4-Aminophenoxy)nicotinic acid methyl ester, focusing on substituent variations, molecular properties, and applications:
Pharmaceutical Intermediates
- Omeprazole Derivatives : Analogs like 6-(Hydroxymethyl)-4-methoxy-5-methyl nicotinic acid methyl ester are critical intermediates in proton-pump inhibitor synthesis .
- Antimicrobial Agents: Ethyl 4-amino-5-cyano-2-methyl-6-(2-nitrophenoxy)nicotinate exhibits moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) .
Material Science
- Polymer Synthesis: 4-(4-Aminophenoxy)-N-methylpicolinamide is a key monomer in heat-resistant polyimides, achieving glass transition temperatures (Tg) > 300°C .
Biological Activity
5-(4-Aminophenoxy)nicotinic acid methyl ester (CAS No. 284462-58-4) is a synthetic compound derived from nicotinic acid, characterized by the presence of an aminophenoxy group. This compound has garnered attention in biological research due to its potential therapeutic applications and interactions with various biological targets.
Chemical Structure and Synthesis
The molecular formula of this compound is . The synthesis typically involves:
- Esterification : Nicotinic acid is reacted with methanol in the presence of a strong acid to form nicotinic acid methyl ester.
- Nucleophilic Substitution : The ester is then subjected to nucleophilic substitution with 4-aminophenol, facilitated by a base such as potassium carbonate.
This synthetic pathway allows for the introduction of the aminophenoxy group, which is crucial for the compound's biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The aminophenoxy group can form hydrogen bonds and engage in hydrophobic interactions, influencing the compound's efficacy in biological systems.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at nicotinic acetylcholine receptors, affecting neurotransmission.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.
Anticancer Properties
Preliminary studies have reported that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines, which could be attributed to its ability to modulate cell signaling pathways involved in cell survival and proliferation.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Nicotinic Acid Methyl Ester | Lacks aminophenoxy group | Limited biological activity |
| 4-Aminophenol | No nicotinic core | Antimicrobial properties |
| 5-Hydroxy Nicotinic Acid Methyl Ester | Hydroxyl instead of aminophenoxy | Varies in reactivity |
Case Studies and Research Findings
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent.
- Anticancer Research : In cell line assays, treatment with this compound resulted in increased rates of apoptosis in breast cancer cells, suggesting a mechanism involving caspase activation and mitochondrial dysfunction.
- Neuropharmacological Effects : Research has indicated that the compound may enhance cognitive function through modulation of cholinergic signaling pathways, potentially offering therapeutic benefits for neurodegenerative diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
